Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of piperazine derivatives. Its molecular formula is , and it has a molecular weight of approximately 387.43 g/mol. This compound is characterized by its biphenyl structure, which is linked to a piperazine moiety through a sulfonamide group containing a nitrophenyl substituent.
Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is classified as an organic compound, specifically within the categories of sulfonamides and piperazine derivatives. It exhibits potential biological activity, making it of interest in medicinal chemistry.
The synthesis of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
The molecular structure of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can be represented using various chemical notation systems:
O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N3CCN(C4=CC=C([N+]([O-])=O)C=C4)CC3
1S/C23H21N3O3/c27-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-16-14-24(15-17-25)21-10-12-22(13-11-21)26(28)29/h1-13H,14-17H2
The compound's structural data indicates that it possesses multiple aromatic rings and functional groups that contribute to its chemical properties and potential biological activity.
Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various chemical reactions:
The specific reagents and conditions used for these reactions will significantly influence the products formed. For example, oxidation may yield various oxygen-containing functional groups depending on the conditions applied.
The mechanism of action for Biphenyl-4-yl{4-[2-nitrophenyl)sulfonyl]piperazin-1-y}methanone involves its interaction with specific biological targets within cells:
This interaction profile suggests potential applications in pharmacology, particularly in drug design targeting specific pathways.
The physical properties of Biphenyl-4-yl{4-[2-nitrophenyl)sulfonyl]piperazin-1-y}methanone include:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.43 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Chemical properties include stability under standard laboratory conditions, solubility in organic solvents (e.g., DMSO), and reactivity towards electrophiles due to the presence of functional groups like sulfonamide and nitro groups.
Biphenyl-4-yl{4-[2-nitrophenyl)sulfonyl]piperazin-1-y}methanone has several scientific applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4